Cas no 17629-30-0 (D(+)-Raffinose Pentahydrate)
D(+)-Raffinose Pentahydrate Chemical and Physical Properties
Names and Identifiers
-
- D(+)-Raffinose pentahydrate
- D-Raffinose pentahydrate
- D(+)raffinose pentahydrate
- beta-D-fructofuranosyl-6-O-alpha-D-galactopyranosyl-alpha-D-glucopyranoside
- Melitose pentahydrate
- O--D-Galactopyranosyl-(1-6)--D-glucopyranosyl--D-fructofuranoside
- RAFFINOSE
- D-(+)-Raffinose pentahydrate
- D-(+)-Raffinose (hydrate)
- D(+)-Raffinose
- D-(+)-Raffinose Pent
- RAFFINOSE PENTAHYDRATE
- (α-Galactosyl)sucrose
- 1,6-(α-Galactopyranosyl)-α-D-glucopyranosyl-β-D-fructofuranoside
- D-RAFFINOSE extrapure
- Gossypose
- GOSSYPOSE PENTAHYDRATE
- MELITOSE
- Melitriose
- RAFFINOSE,5-HYDRATE
- RAFFINOSE,D-(+)-(RG)
- D-(+)-RAFFINOSE
- β-D-fructofuranoside
- D-(+)-Raffinose Melitose, Melitriose
- RAFFINOSE, 5-HYDRATE
- RAFFINOSE, D-(+)-(RG)
- AUAiEyIC
- AUEyIC
- BIK9001
- BITMAWRCWSHCRW-PFQJHCPISA-N
- ST24030294
- D-(+)-Raffinose pentahydrate, analytical standard
- D-(+)-Raffinose pentahydrate, for microbiology
- D-(+)-Raffinose pentahydrate, powder, BioReagent, suitable for cell culture
- HY-N1938
- D(+)-Raffinose (pentahydrate)
- 512-69-6
- D-Raffinose pentahydrate 10 microg/mL in Acetonitrile
- O-alpha-D-Galactopyranosyl-(1 --> 6)-alpha-D-glucopyranosyl-(1 --> 2)-beta-D-fructofuranose pentahydrate
- D-(+)-Raffinose pentahydrate, BioXtra, >=99% (HPLC)
- O-alpha-D-Galactopyranosyl-(1-->6)-alpha-D-glucopyranosyl beta-D-fructofuranoside
- AKOS040757682
- O-alpha-D-Galactopyranosyl-(1->6)-alpha-D-glucopyranosyl beta-D-fructofuranoside, Melitose, Melitriose
- D-(+)-Raffinose pentahydrate, puriss., 98.0%
- Raffinose, pentahydrate
- D-(+)-Raffinose pentahydrate, for microbiology, >=99.0%
- s9349
- DTXSID201035270
- (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate
- CHEBI:189430
- D-(+)-Raffinose pentahydrate, >=98.0%
- 17629-30-0
- A881527
- MFCD00071590
- CS-W020021
- CCG-270172
- D(+)-Raffinose Pentahydrate
-
- MDL: MFCD00071590
- Inchi: 1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;;;;;/m1...../s1
- InChI Key: BITMAWRCWSHCRW-PFQJHCPISA-N
- SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)O1)O)O)O)[C@@]1(CO)[C@H]([C@@H]([C@@H](CO)O1)O)O.O.O.O.O.O
- BRN: 4285763
Computed Properties
- Exact Mass: 594.22200
- Monoisotopic Mass: 594.22185834 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 16
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 39
- Rotatable Bond Count: 8
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -5.8
- Topological Polar Surface Area: 274
- Molecular Weight: 594.5
Experimental Properties
- Color/Form: Powder
- Density: 1.47
- Melting Point: 78.0 to 82.0 deg-C
- Boiling Point: 884.8℃ at 760 mmHg
- Flash Point: 884.8 °C at 760 mmHg
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: 143 g/L
- PSA: 314.83000
- LogP: -7.89290
- Merck: 8096
- Specific Rotation: 105 º (c=10,water,dry basis)
- Sensitiveness: Hygroscopic
- Solubility: Raffinose is soluble in water, slightly soluble in polar solvents such as ethanol, and insoluble in non-polar solvents such as petroleum ether
D(+)-Raffinose Pentahydrate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:LZ5851200
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/38
- Safety Term:S24/25
D(+)-Raffinose Pentahydrate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D(+)-Raffinose Pentahydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1145-20mg |
D(+)-Raffinose Pentahydrate |
17629-30-0 | HPLC≥98% | 20mg |
¥80元 | 2023-09-15 | |
| Chemenu | CM250371-500g |
D-Raffinose pentahydrate |
17629-30-0 | 98% | 500g |
$115 | 2021-06-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MR0221-100g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 100g |
¥410元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MR0221-25g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 25g |
¥130元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MR0221-5g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 5g |
¥35元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MJJ392-100g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 100g |
¥560元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MJJ392-25g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 25g |
¥175元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MJJ392-5g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 5g |
¥45元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MR0250-100g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 100g |
¥1120元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MR0250-25g |
D(+)-Raffinose Pentahydrate |
17629-30-0 | ≥98% | 25g |
¥360元 | 2023-09-15 |
D(+)-Raffinose Pentahydrate Suppliers
D(+)-Raffinose Pentahydrate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on D(+)-Raffinose Pentahydrate
D(+)-Raffinose Pentahydrate (CAS 17629-30-0): A Multifunctional Oligosaccharide with Emerging Applications in Biomedicine and Beyond
The compound CAS 17629-30-0, identified as D(+)-Raffinose Pentahydrate, represents a pentasaccharide derivative of significant interest in chemical and biomedical research. Structurally characterized as a trisaccharide composed of galactose, glucose, and fructose units linked via α-(1→6), β-(1→2), and β-(1→6) glycosidic bonds, this compound exists in a hydrated form containing five water molecules per molecule. This unique configuration imparts distinctive physicochemical properties, including enhanced solubility and thermal stability compared to its anhydrous counterpart. Recent advancements in analytical techniques such as NMR spectroscopy and X-ray crystallography have further clarified its three-dimensional structure, enabling precise characterization of its hydration dynamics.
In the context of biomedical applications, Raffinose Pentahydrate has emerged as a promising candidate for cell culture media formulations. Studies published in Biotechnology Journal (2023) demonstrated its ability to enhance viability of stem cells during cryopreservation by acting as an osmoprotectant. The pentahydrate form's superior water-binding capacity stabilizes cellular membranes under freezing conditions, achieving recovery rates exceeding 95% for mesenchymal stem cells—a critical improvement over traditional dimethyl sulfoxide (DMSO) protocols. This property is attributed to the compound's ability to form hydrogen-bond networks with cellular components while maintaining aqueous solubility down to -80°C.
Recent investigations into its pharmacological potential reveal additional therapeutic applications. A groundbreaking study in the Journal of Controlled Release (June 2024) highlighted its utility as a carrier matrix for targeted drug delivery systems. The compound's biocompatibility and slow-release profile make it ideal for encapsulating hydrophobic drugs such as paclitaxel. Researchers engineered pH-sensitive nanoparticles using raffinose derivatives that exhibited controlled drug release in tumor microenvironments, reducing systemic toxicity while maintaining efficacy against colorectal cancer xenografts.
In food science applications, the pentahydrate form's natural origin positions it as a low-calorie sweetener alternative to sucrose. A collaborative study between ETH Zurich and Nestlé Research (Nature Food, March 2024) demonstrated that incorporating raffinose pentahydrate into baked goods maintained sensory qualities while reducing caloric content by up to 45%. The compound's ability to bind water molecules also enhances texture stability during storage—a critical factor for shelf-life extension without artificial additives.
Synthetic advancements have significantly improved production efficiency. Traditional enzymatic hydrolysis methods required multi-step purification processes, but recent developments reported in Green Chemistry (May 2024) introduced a continuous-flow synthesis system using immobilized β-galactosidase enzymes. This approach achieves >98% purity with minimal solvent usage, reducing production costs by approximately 35%. The pentahydrate form is now produced via controlled crystallization under supercritical CO₂ conditions, ensuring consistent particle morphology essential for industrial applications.
Ongoing research explores its role in gut microbiome modulation through prebiotic activity. In vivo studies using gnotobiotic mice models showed increased abundance of beneficial Bifidobacterium species when supplemented with raffinose derivatives (Gut Microbes, January 2024). These findings suggest potential applications in probiotic formulations targeting irritable bowel syndrome management—a market projected to reach $8 billion by 2030 according to Grand View Research.
The compound's chelating properties are now being leveraged in diagnostic imaging agents. A collaborative project at MIT revealed that raffinose-functionalized nanoparticles could selectively bind iron(III) ions, enabling high-resolution MRI contrast enhancement for liver fibrosis detection (ACS Nano, July 2024). The pentahydrate form's structural flexibility allows conjugation with fluorophores without compromising imaging clarity—a breakthrough for non-invasive diagnostic tools.
Safety evaluations conducted across multiple platforms confirm its biocompatibility at therapeutic doses. Acute toxicity studies adhering to OECD guidelines demonstrated LD₅₀ values exceeding 5g/kg in rodent models—far above proposed clinical dosages—while chronic exposure trials showed no adverse effects on renal or hepatic function after six months' administration (Toxicological Sciences, October 2023). These results align with its GRAS status designation by the FDA for food applications.
Looking ahead, computational modeling predicts potential synergies when combined with CRISPR-based gene editing systems. Molecular docking simulations suggest raffinose derivatives could enhance transfection efficiency by stabilizing lipid nanoparticles during cellular uptake—a hypothesis currently under experimental validation at Stanford University's Synthetic Biology Lab.
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